2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with a complex structure that includes a pyrazole ring substituted with an amino group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and methylphenyl groups. The final step involves the addition of the ethan-1-ol moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: The compound can be reduced to modify the pyrazole ring or the amino group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated compound.
Scientific Research Applications
2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-amino-3-methylphenyl)ethan-1-ol: This compound has a similar structure but lacks the pyrazole ring.
2-amino-2-(3-methylphenyl)ethan-1-ol: Another similar compound with a different arrangement of functional groups.
(2R)-2-amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol: This compound includes a fluorine atom, which can alter its chemical properties.
Uniqueness
The presence of the pyrazole ring in 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol distinguishes it from other similar compounds. This ring structure can confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-amino-3-(2-methylphenyl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-4-2-3-5-10(9)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEMQCUNQVODFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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